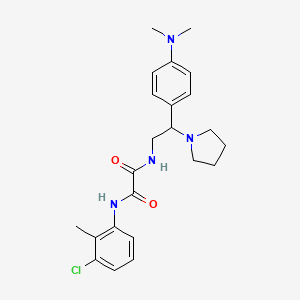

CID44216842

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

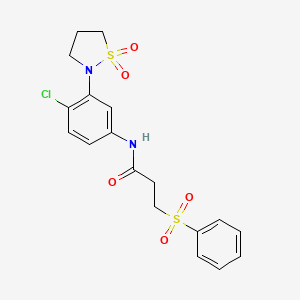

La synthèse de CID44216842 implique plusieurs étapes, commençant par la préparation de la structure de base du pyrazole. La voie de synthèse comprend généralement les étapes suivantes :

Formation du cycle pyrazole : Elle implique la réaction d'un dérivé d'hydrazine avec une 1,3-dicétone pour former le cycle pyrazole.

Bromation : L'introduction de l'atome de brome sur le cycle phényle est réalisée par une réaction de bromation à l'aide de brome ou d'un agent bromant.

Sulfonation : Le groupe sulfonamide est introduit en faisant réagir l'intermédiaire avec un chlorure de sulfonyle.

Analyse Des Réactions Chimiques

CID44216842 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : L'atome de brome dans this compound peut être substitué par d'autres groupes fonctionnels à l'aide de réactifs et de conditions appropriés.

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et les nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme sonde moléculaire pour étudier la fonction de Cdc42 et son rôle dans divers processus cellulaires.

Biologie : Le composé est utilisé pour étudier le rôle de Cdc42 dans l'organisation du cytosquelette, la migration cellulaire et la transduction du signal.

Médecine : this compound a des applications thérapeutiques potentielles dans le traitement des maladies où Cdc42 est impliqué, comme le cancer, les maladies immunitaires et les troubles neuronaux.

Industrie : Le composé est utilisé dans le développement de nouveaux médicaments et d'agents thérapeutiques ciblant Cdc42 .

Mécanisme d'action

This compound agit comme un inhibiteur allostérique non compétitif de Cdc42. Il se lie à la protéine Cdc42 et inhibe son activité de liaison aux nucléotides guanine. Cette inhibition empêche l'activation de Cdc42 et ses voies de signalisation en aval, conduisant à la suppression des processus cellulaires dépendants de Cdc42 tels que la formation de filopodes et la migration cellulaire .

Applications De Recherche Scientifique

CID44216842 has a wide range of scientific research applications, including:

Chemistry: It is used as a molecular probe to study the function of Cdc42 and its role in various cellular processes.

Biology: The compound is used to investigate the role of Cdc42 in cytoskeleton organization, cell migration, and signal transduction.

Medicine: this compound has potential therapeutic applications in treating diseases where Cdc42 is implicated, such as cancer, immune diseases, and neuronal disorders.

Industry: The compound is used in the development of new drugs and therapeutic agents targeting Cdc42 .

Mécanisme D'action

CID44216842 acts as a non-competitive allosteric inhibitor of Cdc42. It binds to the Cdc42 protein and inhibits its guanine nucleotide binding activity. This inhibition prevents the activation of Cdc42 and its downstream signaling pathways, leading to the suppression of Cdc42-dependent cellular processes such as filopodia formation and cell migration .

Comparaison Avec Des Composés Similaires

CID44216842 est unique en raison de sa forte sélectivité pour Cdc42, sans inhibition significative d'autres GTPases comme Rac et Rho. Des composés similaires comprennent :

EHT 1864 : Un inhibiteur de Rac1 qui cible également Cdc42 mais avec moins de sélectivité.

ML141 : Un autre inhibiteur de Cdc42 avec un mécanisme d'action différent.

BMS-986122 : Un inhibiteur sélectif de Cdc42 avec une puissance similaire mais une structure chimique différente

This compound se distingue par sa forte sélectivité et sa puissance, ce qui en fait un outil précieux pour étudier les processus cellulaires liés à Cdc42 et pour développer des agents thérapeutiques ciblant Cdc42.

Propriétés

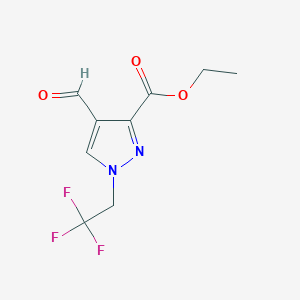

IUPAC Name |

4-[3-(4-bromophenyl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20BrN3O3S/c1-29-19-4-2-3-16(13-19)21-14-22(15-5-7-17(23)8-6-15)26(25-21)18-9-11-20(12-10-18)30(24,27)28/h2-13,22H,14H2,1H3,(H2,24,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUYDLXQQMWRLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222513-26-9 |

Source

|

| Record name | 1222513-26-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

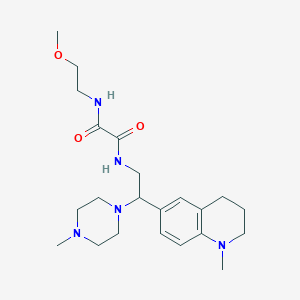

![2-(2,6-Dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione](/img/structure/B3000079.png)

![5-(2-methoxyethyl)-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3000081.png)

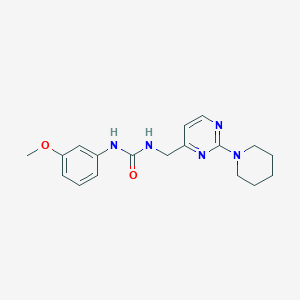

![N-(2,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-5-pyrazolo[3,4-d]pyrimidinyl]acetamide](/img/structure/B3000084.png)

![Ethyl 2-[(1-methyltriazole-4-carbonyl)amino]acetate](/img/structure/B3000086.png)

![ethyl 4,5-dimethyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B3000087.png)